molecular formula C12H15BrN2O2 B5706848 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide

4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide

Cat. No. B5706848
M. Wt: 299.16 g/mol
InChI Key: UHPNJHIALXCOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide, also known as AdOx, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as an anticancer agent. AdOx is a potent inhibitor of S-adenosylmethionine-dependent methyltransferases and has been shown to induce apoptosis in cancer cells.

Mechanism of Action

4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide inhibits the activity of S-adenosylmethionine-dependent methyltransferases by binding to the active site of the enzyme. This prevents the transfer of a methyl group from S-adenosylmethionine to the target molecule. DNA methylation is a critical process in gene expression, and the inhibition of methyltransferases by this compound leads to the activation of tumor suppressor genes and the inhibition of oncogenes. This compound also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. This compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to the activation of caspases and the cleavage of PARP. This compound also inhibits the activity of S-adenosylmethionine-dependent methyltransferases, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.

Advantages and Limitations for Lab Experiments

4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. This compound has been shown to be effective in inhibiting tumor growth in animal models, making it a promising candidate for further development as an anticancer agent. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide. One area of research is the optimization of the synthesis method to yield higher purity and higher yield. Another area of research is the identification of biomarkers that predict the response of cancer cells to this compound. Additionally, the combination of this compound with other anticancer agents is an area of research that has shown promise in preclinical studies. Finally, the development of this compound as a therapeutic agent for viral infections is an area of research that warrants further investigation.
Conclusion:
In conclusion, this compound is a promising compound for the treatment of cancer and viral infections. This compound inhibits the activity of S-adenosylmethionine-dependent methyltransferases, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. This compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high doses. There are several future directions for the research and development of this compound, including the optimization of the synthesis method, the identification of biomarkers, the combination with other anticancer agents, and the development as a therapeutic agent for viral infections.

Synthesis Methods

The synthesis of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide involves the reaction of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole with hydrogen peroxide in the presence of a catalyst. The reaction proceeds through a radical mechanism and yields this compound as the final product. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has been extensively studied for its potential use as an anticancer agent. This compound inhibits the activity of S-adenosylmethionine-dependent methyltransferases, which play a critical role in DNA methylation and gene expression. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This compound has also been studied for its potential use in the treatment of viral infections, as it inhibits the replication of certain viruses.

properties

IUPAC Name

4-(1-adamantyl)-3-bromo-2-oxido-1,2,5-oxadiazol-2-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-11-10(14-17-15(11)16)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPNJHIALXCOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NO[N+](=C4Br)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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